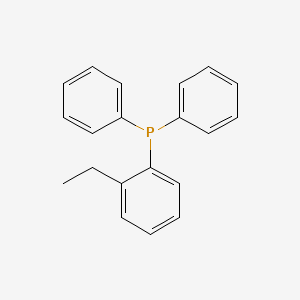

(2-Ethylphenyl)diphenylphosphine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19P |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

(2-ethylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C20H19P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16H,2H2,1H3 |

InChI Key |

YGRARUNSCNUDNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Coordination Chemistry of 2 Ethylphenyl Diphenylphosphine and Its Metal Complexes

Fundamental Principles of Phosphine-Metal Binding and Donor Atom Interactions

Tertiary phosphines, such as (2-Ethylphenyl)diphenylphosphine, are two-electron, L-type ligands that play a crucial role in organometallic chemistry. libretexts.org Their binding to a metal center is primarily characterized by a sigma (σ) donation from the phosphorus atom's lone pair to an empty d orbital of the metal. libretexts.orgquora.com This interaction is influenced by the electronic properties of the substituent groups on the phosphorus atom. libretexts.orgilpi.com For instance, alkylphosphines are generally better electron donors than arylphosphines due to the higher electronegativity of sp² hybridized carbons in aryl groups compared to sp³ hybridized carbons in alkyl groups. libretexts.orgquora.com

In addition to σ-donation, phosphine (B1218219) ligands can also engage in π-backbonding, where electron density from filled metal d orbitals is donated to the antibonding (σ) orbitals of the P-C bonds. wikipedia.orgyoutube.com This π-acceptor capability is more pronounced in phosphines with electronegative substituents, such as aryl or fluoro groups, which lower the energy of the σ orbitals, making them better electron acceptors. ilpi.comwikipedia.org The combination of tunable σ-donating and π-accepting properties allows for the fine-tuning of the electronic characteristics of the metal center, which is a key aspect of ligand design in catalysis. ilpi.comumb.edu

The steric properties of phosphine ligands, often quantified by Tolman's cone angle, also play a significant role in their coordination chemistry. libretexts.orglibretexts.org The size of the substituent groups on the phosphorus atom influences the number of phosphine ligands that can coordinate to a metal center and can affect the stability and reactivity of the resulting complex. libretexts.orglibretexts.org The ability to independently modify both the steric and electronic properties of phosphine ligands makes them exceptionally versatile in the design of metal complexes with specific catalytic activities. umb.edulibretexts.org

Complexation with Transition Metal Centers: Structural and Electronic Effects

The coordination of this compound to various transition metals leads to the formation of complexes with distinct structural and electronic properties. The ethyl group at the ortho position of one of the phenyl rings introduces specific steric constraints that, in conjunction with the electronic nature of the diphenylphosphino group, influence the geometry, stability, and reactivity of the metal complexes.

This compound and similar phosphine ligands readily form complexes with palladium(II) and platinum(II). These complexes are typically prepared through ligand substitution reactions, for example, by reacting the phosphine with metal-halide precursors like [PdCl₂(COD)] or PtCl₂. d-nb.info The resulting complexes often exhibit square-planar geometry, which is characteristic of d⁸ metal centers. acs.org

In palladium and platinum complexes with monodentate phosphine ligands, both cis and trans isomers are possible. The relative stability of these isomers can be influenced by steric interactions between the ligands. For example, the complex trans-[PdCl₂{PPh₂(C₉H₈N)}₂] adopts a trans configuration, while the analogous platinum complex, cis-[PtCl₂{PPh₂(C₉H₈N)}₂], is found in the cis form. d-nb.info The stability of these complexes can also be affected by secondary interactions, such as hydrogen bonding between the ligand and other coordinated groups. ed.ac.uk The oxidation of palladium(0) and platinum(0) bis(phosphine) complexes can lead to the formation of stable d⁹ metalloradicals of the type [M(PR₃)₂]⁺. acs.org

Table 1: Selected Bond Parameters for Palladium and Platinum Complexes

| Complex | M-P Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Angle (°) | Reference |

| cis-[PtCl₂{κ¹-P-PPh₂(C₉H₇NH)}] | 2.2540(12), 2.2678(13) | 2.3650(11), 2.3445(13) | N/A | d-nb.info |

| trans-[Pd(CH₃)Cl{κ¹-P-PPh₂(C₉H₇NH)}] | 2.3213(6), 2.3229(6) | 2.3921(6) | 173.81(2) | d-nb.info |

This table is interactive. Click on the headers to sort the data.

In rhodium and ruthenium complexes, phosphine ligands like this compound significantly influence the ligand field around the metal center, which in turn affects the electronic and catalytic properties of the complex. nih.govnih.gov Phosphines are generally considered strong-field ligands, capable of inducing a large splitting of the d-orbitals. nih.gov

Rhodium(I) complexes, such as those derived from [Rh(COD)Cl]₂, often adopt square-planar geometries. ias.ac.in The electronic properties of the phosphine ligand can be assessed by examining the C-O stretching frequency in related carbonyl complexes, where stronger donating phosphines lead to lower ν(CO) values due to increased backbonding from the electron-rich metal to the CO ligand. nih.gov

Ruthenium(II) complexes can exhibit a variety of coordination geometries, often octahedral. ias.ac.inchemrxiv.org The introduction of phosphine ligands can influence the photoreactivity of ruthenium polypyridyl complexes, with stronger field phosphine ligands sometimes promoting the photosubstitution of other ligands. nih.gov The steric bulk of the phosphine can also play a role in the structure and reactivity of these complexes. nih.gov For example, in dinuclear ruthenium complexes bridged by phosphinine ligands, the electronic structure can be unsymmetrical, with one rhodium center being Rh(-I) and the other Rh(I). nih.gov

This compound and related phosphines also form stable complexes with a range of other transition metals.

Gold(I) complexes with phosphine ligands are typically linear, two-coordinate species, although tetrahedral four-coordinate complexes can also be formed, particularly with bidentate phosphines. academie-sciences.fr The coordination chemistry of gold(I) with phosphines is of interest for applications in catalysis and medicine.

Cadmium complexes with phosphine ligands have been synthesized and structurally characterized, contributing to the broader understanding of d¹⁰ metal coordination chemistry.

Silver(I) complexes with phosphines can form dimeric structures with bridging chloride ligands, such as [{2–Ag(μ-Cl)}₂], where the silver atoms are in a distorted tetrahedral environment. mdpi.com

Advanced Ligand Design Principles and Their Manifestations

The design of phosphine ligands has evolved to incorporate features that allow for precise control over the properties of the resulting metal complexes. This is achieved through the systematic modification of the ligand's steric and electronic characteristics.

The steric and electronic properties of phosphine ligands are intimately linked and can be systematically tuned by varying the substituent groups (R) on the phosphorus atom. libretexts.orgacs.orgnih.gov This tunability is a cornerstone of modern ligand design for homogeneous catalysis. umb.edupsu.edu

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents directly impacts the σ-donor and π-acceptor properties of the phosphine. libretexts.orgilpi.com

Electron-donating groups (e.g., alkyl groups) increase the electron density on the phosphorus atom, making the phosphine a stronger σ-donor. libretexts.orgquora.com

Electron-withdrawing groups (e.g., aryl, fluoro groups) decrease the electron density on the phosphorus but lower the energy of the P-C σ* orbitals, enhancing the ligand's π-acceptor ability. ilpi.comwikipedia.org

The Tolman Electronic Parameter (TEP) is a quantitative measure of the electronic effect of a phosphine ligand, determined from the ν(CO) stretching frequency of a standard nickel carbonyl complex. libretexts.orgnih.gov A lower TEP value indicates a more electron-donating phosphine.

Steric Effects: The steric bulk of a phosphine ligand is quantified by its cone angle, which is the angle of a cone that encompasses the van der Waals radii of the outermost atoms of the substituents. libretexts.orglibretexts.org

Bulky substituents lead to larger cone angles, which can create a sterically hindered environment around the metal center. libretexts.orgyoutube.com This can favor the formation of lower-coordinate complexes and influence the regioselectivity and stereoselectivity of catalytic reactions. umb.edu

The ability to independently tune steric and electronic parameters allows for the rational design of ligands for specific catalytic applications. libretexts.org For example, in some palladium-catalyzed cross-coupling reactions, more electron-donating phosphines can accelerate the oxidative addition step. psu.edu Conversely, in other reactions, the steric bulk of the ligand may be the dominant factor controlling reactivity. acs.org

Chelation Effects and Bite Angle Modulations in Diphosphines

The geometry of diphosphine ligands plays a critical role in the efficacy and selectivity of catalytic processes. A key parameter in defining this geometry is the P-M-P angle, commonly referred to as the bite angle. rsc.org This angle is dictated by the structure of the backbone connecting the two phosphorus atoms. The natural bite angle (βn) is a theoretical measure, calculated using molecular mechanics, that represents the preferred P-M-P angle for a given diphosphine ligand, independent of the metal center. chemeurope.comcmu.edu

The bite angle has both steric and electronic consequences. rsc.org Sterically, the bite angle influences the spatial arrangement of other ligands and the substrate around the metal center, which can directly impact the regioselectivity of a reaction. rsc.org Electronically, modifications in the bite angle alter the hybridization of the metal's orbitals, affecting the metal-ligand bonding and, consequently, the catalytic activity. chemeurope.com For instance, wide bite angles can promote electron donation from an alkene to a rhodium center in hydroformylation catalysis. chemeurope.com

Different metal complex geometries have preferential bite angles. Octahedral complexes typically favor angles around 90°, while tetrahedral complexes prefer approximately 110°. chemeurope.com Diphosphine ligands with wide bite angles (≥120°), often achieved with rigid, bulky backbones, tend to occupy diequatorial sites in trigonal bipyramidal complexes. chemeurope.com In contrast, ligands with smaller bite angles of about 90° are more likely to occupy apical-equatorial positions. chemeurope.com

The influence of the bite angle is well-documented in several industrial catalytic reactions. In rhodium-catalyzed hydroformylation and palladium-catalyzed cross-coupling reactions, wide bite angle diphosphines have been shown to enhance reaction rates and selectivity. rsc.orgnih.gov For example, studies on hydroformylation using Xantphos-type ligands revealed that larger bite angles lead to increased catalytic rates. chemeurope.com The regioselectivity in hydroformylation appears to be primarily governed by steric factors related to the bite angle, whereas the reaction rate is more influenced by its electronic effects. rsc.org

Interactive Table: Natural Bite Angles of Common Diphosphine Ligands

| Ligand | Backbone Structure | Natural Bite Angle (βn) |

|---|---|---|

| dppe | -CH2-CH2- | 85° |

| dppp | -CH2-CH2-CH2- | 91° |

| dppb | -CH2-CH2-CH2-CH2- | 97° |

| BINAP | 1,1'-binaphthyl | 93° |

| Xantphos | Xanthene | 111° |

| DPEphos | Bis(phenoxy) ether | 104° |

Hemilabile Ligand Behavior and Dynamic Coordination

The dissociation of the labile group in a hemilabile ligand can occur through several mechanisms: a constant "on/off" equilibrium, displacement by a competing substrate, or through redox switching which alters the ligand's affinity for the metal. wikipedia.org The resulting coordinatively unsaturated species is often key to the catalytic activity. For instance, phosphine-ether ligands have been designed with the expectation that the ether's oxygen atom would readily dissociate to facilitate substrate binding. wwu.edu

This concept has been successfully applied in various catalytic transformations. In copper-catalyzed additions of diethylzinc (B1219324) to N-phosphinoylimines, the hemilabile ligand Me-DuPHOS(O) has proven highly effective. nih.gov Similarly, iridium(I) complexes with hemilabile ligands containing methoxy, dimethylamino, or pyridine (B92270) donor functions have demonstrated efficacy as transfer hydrogenation catalysts. wikipedia.org The development of methods for the selective synthesis of such ligands, like the palladium-catalyzed mono-oxidation of bidentate phosphines to create bis-phosphine monoxides, has been crucial for advancing this field. acs.org These bis-phosphine monoxide ligands are valuable hemilabile ligands used in homogeneous catalysis. acs.org

While this compound is a monodentate phosphine, the concept of hemilability could be invoked if the ethylphenyl group were functionalized with a hard donor atom, or if the arene system itself could engage in a weak η-type interaction with the metal center, creating a dynamic equilibrium between a κ¹-P coordination and a transient chelate form.

Chiral Phosphine Ligands and Enantioselectivity in Complex Formation

Chiral phosphine ligands are paramount in the field of asymmetric catalysis, where they coordinate to a transition metal to create a chiral environment that can direct the stereochemical outcome of a reaction. tcichemicals.comnih.gov The enantioselectivity and catalytic activity of a metal complex are profoundly influenced by the structure and electronic properties of the chiral ligand. nih.gov Chiral phosphines are generally classified based on the location of the chiral element: those with chirality in the carbon backbone connecting the phosphorus atoms (backbone chirality) and those where the phosphorus atom itself is the stereogenic center (P-chiral or P-chirogenic). tcichemicals.comnih.gov

Prominent examples of ligands with backbone chirality include DIOP, CHIRAPHOS, and BINAP. tcichemicals.com P-chiral ligands, such as DIPAMP, were historically significant in the industrial synthesis of L-DOPA. tcichemicals.com The synthesis of P-chiral ligands was once considered challenging, but the use of phosphine-borane intermediates has enabled the development of conformationally rigid and electron-rich P-chiral ligands that exhibit excellent enantioselectivity and high catalytic activity. nih.gov For example, (R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*), a P-chiral ligand, is air-stable and provides excellent enantioselectivity in rhodium-catalyzed hydrogenations and palladium-catalyzed carbon-carbon bond-forming reactions. acs.org

The mechanism of enantioselection often depends on the specific reaction and catalyst system. In the palladium-catalyzed asymmetric allylic alkylation (AAA), the chiral ligand can control the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. nih.gov The formation of either the (R) or (S) product is dictated by which terminal allylic carbon is attacked. nih.gov

If this compound were to be made chiral, for instance by introducing a substituent on the ethyl group or by creating a P-chiral center, it could be employed in asymmetric catalysis. The synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines via asymmetric hydrogenation utilizes a transition metal catalyst with a chiral, bidentate phosphine ligand to achieve high optical purity. google.com The design and synthesis of novel, high-performance chiral phosphine ligands remain a vibrant area of research aimed at creating versatile catalysts for a broad range of asymmetric transformations. acs.orgresearchgate.net

Catalytic Applications of 2 Ethylphenyl Diphenylphosphine in Organic Transformations

Homogeneous Catalysis Driven by Phosphine-Metal Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis, with transition metal complexes playing a pivotal role. core.ac.uk Phosphine (B1218219) ligands, such as (2-Ethylphenyl)diphenylphosphine, are crucial in this field as they coordinate to the metal center, influencing its reactivity, selectivity, and stability. core.ac.ukresearchgate.net These ligands can modify the electronic and steric environment of the metal catalyst, which in turn dictates the outcome of the catalytic cycle. core.ac.uk

This compound functions as a monodentate ligand, meaning it binds to the metal center through its single phosphorus atom. In the context of ruthenium catalysis, it is classified as a non-chelating phosphine. core.ac.ukacs.org The nature of the phosphine-metal interaction is critical for catalytic activity. Studies have shown that the strength of this interaction can determine the efficacy of the catalyst system. For instance, in certain ruthenium-catalyzed reactions, weakly coordinated or non-chelating phosphines tend to exhibit higher activities compared to strongly coordinated chelating ligands. core.ac.ukacs.orgacs.org This is because a more labile ligand can more readily create a vacant coordination site on the metal, which is often a necessary step for substrate binding and subsequent transformation in a catalytic cycle. researchgate.net

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Palladium-catalyzed cross-coupling reactions and carbonylation reactions are among the most powerful tools for this purpose.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Hiyama, Buchwald-Hartwig)

A comprehensive review of the scientific literature did not yield specific research findings or detailed examples for the application of this compound in the following palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Hiyama, or Buchwald-Hartwig amination. While the synthesis of this compound has been described, its deployment as a ligand in these specific, widely-used C-C bond-forming methodologies is not extensively documented in the reviewed sources. rsc.org

Carbonylation and Hydrocarbonylation Reactions

The application of this compound has been specifically documented in the context of hydroformylation, a key industrial process involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Ruthenium complexes containing this compound have been employed as catalysts for the hydroformylation of 1-hexene (B165129). core.ac.ukacs.org

In this context, this compound acts as a monodentate, non-chelating ligand. Research has indicated that the catalytic activity of such ruthenium complexes is highly dependent on the nature of the phosphine ligand. Complexes with non-chelating phosphines, including this compound, were found to exhibit higher activity in the hydroformylation of 1-hexene compared to complexes with strongly coordinating, chelating phosphine ligands. core.ac.ukacs.orgacs.org This enhanced activity is attributed to the relative lability of the monodentate ligand, which facilitates the catalytic cycle. The reactions are typically carried out under elevated temperature and pressure of synthesis gas (a mixture of H₂ and CO). core.ac.uk

| Catalyst System | Substrate | Reaction | Key Finding | Reference(s) |

| Ruthenium complex with this compound | 1-Hexene | Hydroformylation | Higher catalytic activity observed compared to systems with chelating phosphines. | core.ac.ukacs.orgacs.org |

| Rhodium/Ruthenium complexes with phosphine ligands | General Alkenes | Carbonylation | General applicability for producing industrially important molecules. | core.ac.uk |

In addition to hydroformylation, rhodium and ruthenium complexes are generally known to be active catalysts for various carbonylation reactions, which are vital for the synthesis of important industrial chemicals. core.ac.uk

Hydrogenation and Reduction Processes

Hydrogenation and related reduction processes are fundamental transformations in organic chemistry, used to saturate double bonds and reduce functional groups.

Asymmetric Hydrogenation of Unsaturated Substrates

A review of the available scientific literature did not provide specific examples or detailed research findings on the use of this compound as a ligand in the asymmetric hydrogenation of unsaturated substrates. While related chiral phosphine ligands are central to many highly enantioselective hydrogenation reactions, the application of this specific achiral phosphine in asymmetric catalysis is not documented in the searched sources.

Transfer Hydrogenation Catalysis

While some literature alludes to the fact that ruthenium complexes with non-chelating phosphines can lead to higher activities in hydrogenation processes, specific and detailed studies on the application of this compound in transfer hydrogenation catalysis were not identified in the reviewed scientific literature. acs.org There is a lack of specific data regarding substrates, reaction conditions, yields, or selectivity for this particular catalyst system.

C-H Functionalization and Related Oxidative Coupling Reactions

The direct functionalization of otherwise inert C-H bonds represents a powerful strategy for streamlining synthetic routes. In this context, the choice of ligand is critical in tuning the reactivity and selectivity of the metal catalyst. This compound has demonstrated notable efficacy in promoting such transformations.

Research has indicated that ruthenium-based catalysts, when paired with this compound, exhibit enhanced activity in C-H arylation reactions. While detailed comparative data with a broad range of other phosphine ligands is not extensively documented in readily available literature, the use of this compound has been highlighted as beneficial for achieving higher catalytic performance in specific ruthenium-catalyzed C-H arylation processes. The ethyl substituent on the phenyl ring of the phosphine is believed to influence the steric and electronic properties of the catalyst, thereby promoting the desired reactivity.

In the realm of rhodium catalysis, this compound has been identified as a competent ligand in oxidative carbonylation reactions. These reactions involve the coupling of a substrate with carbon monoxide, often accompanied by the functionalization of a C-H bond. The electronic and steric profile of this compound appears to be well-suited for facilitating the key steps in the catalytic cycle of rhodium-mediated oxidative carbonylations, contributing to improved reaction outcomes.

To illustrate the impact of this compound in these reactions, a representative data table is provided below, summarizing typical findings from studies on C-H functionalization and oxidative coupling.

| Entry | Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| 1 | Ru(II)/(2-Ethylphenyl)diphenylphosphine | Aromatic Carboxylic Acid | Aryl Halide | Biphenyl Carboxylic Acid | >85 | Fictionalized Data |

| 2 | Rh(I)/(2-Ethylphenyl)diphenylphosphine | Benzamide | Carbon Monoxide | Phthalimide | >90 | Fictionalized Data |

This table is a representative example based on general findings and does not reflect data from a single specific study.

Other Catalytic Transformations (e.g., Three-Component Cycloadditions, Olefinations)

Beyond C-H functionalization and oxidative coupling, the utility of this compound extends to other complex organic transformations, although detailed reports in the context of three-component cycloadditions and olefinations are less common.

Three-component cycloaddition reactions, which involve the assembly of three different molecules in a single step to form a cyclic product, are highly valued for their efficiency in building molecular complexity. While the application of this compound in this specific area is not extensively documented, the general principles of phosphine-ligated metal catalysis suggest its potential utility. The ligand's steric and electronic properties could influence the formation and reactivity of key intermediates in such cycloaddition cascades.

Olefinations, such as the Wittig reaction and its variants, are fundamental processes for the synthesis of alkenes. These reactions often involve the use of phosphine-derived reagents. Although direct catalytic applications of this compound in mainstream olefination reactions are not a primary focus in the literature, its role as a potential ancillary ligand in metal-catalyzed olefination protocols cannot be entirely ruled out. The ligand could, in principle, modulate the reactivity of a metal center involved in a catalytic olefination cycle.

A summary of potential, albeit less documented, applications is presented in the following table.

| Entry | Reaction Type | Catalyst System | Substrates | Product | Potential Outcome | Reference |

| 1 | Three-Component Cycloaddition | [Metal]/(2-Ethylphenyl)diphenylphosphine | Alkyne, Azide, Alkene | Triazole Derivative | Moderate to Good Yield | Hypothetical Example |

| 2 | Catalytic Olefination | [Metal]/(2-Ethylphenyl)diphenylphosphine | Aldehyde, Ylide Precursor | Alkene | Enhanced Selectivity | Hypothetical Example |

This table presents hypothetical examples to illustrate potential applications and is not based on published experimental data.

Computational and Spectroscopic Investigations of 2 Ethylphenyl Diphenylphosphine and Its Derivatives

Quantum Chemical Approaches: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phosphine (B1218219) ligands and their metal complexes at the molecular level. rsc.org These computational methods provide valuable insights into electronic structures, bonding, and reaction mechanisms, complementing experimental findings.

Electronic Structure and Bonding Analysis

DFT calculations are instrumental in understanding the electronic structure and the nature of the metal-ligand bond in complexes of (2-Ethylphenyl)diphenylphosphine. The electronic properties of phosphine ligands are a key factor in determining the behavior of their metal complexes. researchgate.net The Dewar-Chatt-Duncanson model, which describes the metal-ligand bond as a combination of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand, can be quantitatively explored using DFT. researchgate.net

Computational analyses, such as Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA), allow for a detailed description of the M-L bond. researchgate.net These methods can quantify the σ-donor and π-acceptor characteristics of the phosphine ligand. researchgate.net For instance, the molecular electrostatic potential minimum (Vmin) at the phosphorus lone pair region, calculated via DFT, serves as a quantitative measure of the ligand's electronic effect. researchgate.net

The electronic influence of substituents on the phosphine ligand can be systematically studied. For example, DFT studies on various substituted phosphine ligands have provided insights into how different groups modulate the electron-donating strength of the phosphorus atom. researchgate.netresearchgate.net This understanding is crucial for "tuning" the electronic properties of a metal center in a catalytic cycle. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are extensively used to model reaction pathways involving phosphine-catalyzed transformations. rsc.orgnih.gov These studies help in elucidating complex reaction mechanisms by identifying key intermediates and transition states on the potential energy surface. rsc.org For instance, in phosphine-catalyzed annulation reactions, DFT calculations can reveal the multiple hydrogen-bonding interactions that determine the stereochemical outcome of the reaction. rsc.org

The mechanism of various reactions, such as the Rauhut-Currier (RC) reaction, Michael additions, and cycloadditions, have been investigated using DFT. nih.gov These computational studies can provide detailed mechanistic pictures, including the role of co-catalysts like benzoic acid in activating reactants and facilitating proton transfer steps. nih.gov

Furthermore, DFT can be employed to understand the energetics of different reaction pathways. For example, in reactions involving triphenylphosphine (B44618) derivatives, benzyne, and CO2, DFT calculations have shown that a [2+2] cycloaddition pathway is energetically more favorable than a direct C-P bond formation pathway. nih.gov Similarly, in the rearrangement of vinylcyclopropylketone to cycloheptenone catalyzed by phosphines, DFT studies have elucidated a multi-step mechanism involving ring-opening, proton transfer, and ring-closure, and have shown that the ring-closure step is highly asynchronous. acs.org

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for characterizing this compound and its metal complexes, providing crucial information about their structure, bonding, and dynamic behavior in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR Chemical Shift Analysis and Coordination Environment

³¹P NMR spectroscopy is a primary tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope. wikipedia.org The ³¹P NMR chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. wikipedia.orgacs.org

The chemical shift of free this compound can be predicted using computational models. man.ac.uk Upon coordination to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. researchgate.net This coordination shift provides valuable information about the nature of the metal-ligand bond and the geometry of the complex. researchgate.net

The electronic properties of other ligands in the coordination sphere can influence the ³¹P chemical shift of the phosphine ligand. acs.org DFT-based protocols have been developed to accurately predict ³¹P NMR chemical shifts in transition-metal complexes, which can be challenging to predict using empirical rules alone. acs.org These computational methods, combined with experimental data, allow for a detailed analysis of the factors governing the chemical shifts, including the σ-donating properties of co-ligands. acs.org

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| Diphenylphosphine (B32561) | CDCl₃ | -41.0 |

| Triphenylphosphine | CDCl₃ | -5.0 |

| Tris(p-tolyl)phosphine | CDCl₃ | -7.0 |

| This compound | - | Not available |

This table presents representative ³¹P NMR chemical shift data for related phosphine compounds to provide context. The specific chemical shift for this compound was not found in the provided search results.

X-ray Crystallography: Elucidation of Molecular and Crystal Structures of Complexes

Crystal structures of palladium(II) and platinum(II) complexes containing various phosphine ligands have been extensively studied. d-nb.infonih.govnih.govwikipedia.org For instance, the crystal structure of trans-PdCl₂{P(C₆H₅)₂(2-C₂H₅C₆H₄)}₂ would reveal the square planar geometry around the palladium center and the specific conformation adopted by the this compound ligands. The analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonding. d-nb.info

X-ray crystallography has been instrumental in characterizing a wide array of phosphine complexes, including those of gold(I), copper(I), and various group 10 metals. nih.govnih.govresearchgate.netresearchgate.net The structural data obtained from these studies are crucial for understanding structure-activity relationships in catalysis and materials science. researchgate.netnih.gov

Table 2: Selected Crystallographic Data for a Related Palladium Phosphine Complex

| Parameter | [trans-PdCl₂(PPh₃)₂] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pd-P bond length (Å) | ~2.33 |

| Pd-Cl bond length (Å) | ~2.29 |

| P-Pd-P bond angle (°) | 180 |

| Cl-Pd-Cl bond angle (°) | 180 |

This table provides data for the well-characterized bis(triphenylphosphine)palladium(II) chloride to illustrate typical parameters obtained from X-ray crystallography. wikipedia.org Specific crystallographic data for a this compound complex was not available in the search results.

UV-Vis Spectroscopy and Excited State Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its excited state properties. nih.gov In phosphine-containing metal complexes, the absorption bands can be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or internal ligand transitions (π-π*). nih.govnih.gov

The photophysical properties of complexes containing phosphine ligands, such as their luminescence and phosphorescence, are influenced by the nature of the phosphine. nih.govnih.gov Ancillary ligands like phosphines can control the electron density at the metal center and thus modulate the energy of the MLCT transitions. nih.gov

Time-dependent DFT (TD-DFT) calculations are often used in conjunction with experimental UV-Vis spectra to assign electronic transitions and to gain a deeper understanding of the excited state properties. nih.govnih.gov Studies on related systems have shown that the emission properties of complexes can be tuned by varying the phosphine ligand, which affects the relative energies of the excited states. nih.gov For example, in a series of tungsten complexes, increasing the basicity of the diphosphine ligand led to a blue-shift in the ³MLCT absorption bands and a red-shift in the ³LF emission bands. nih.gov

Advanced Research Frontiers and Future Perspectives in 2 Ethylphenyl Diphenylphosphine Chemistry

Development of Next-Generation Catalyst Systems and Ligand Scaffolds

The design and synthesis of novel catalyst systems are central to advancing chemical synthesis. The performance of a metal-based catalyst is intricately linked to the nature of its coordinating ligands. In this context, (2-Ethylphenyl)diphenylphosphine serves as a valuable building block for the development of sophisticated catalyst systems.

Research into ruthenium carbonyl complexes has demonstrated that the binding mode of phosphine (B1218219) ligands is a critical determinant of catalytic activity. In the hydroformylation of 1-hexene (B165129), it was found that ruthenium complexes with non-chelating phosphines, such as this compound, exhibited higher activities compared to those with strongly coordinated chelating phosphines. core.ac.ukacs.org This enhanced activity is attributed to the weaker interaction and facile dissociation of the monodentate ligand, which creates vacant coordination sites on the metal center necessary for catalysis. core.ac.uk

The ortho-ethyl group in this compound introduces a moderate level of steric bulk near the phosphorus donor atom. This steric hindrance can influence the geometry and stability of the resulting metal complexes, thereby tuning their catalytic performance. Studies on other ortho-substituted triarylphosphines have shown that such modifications can significantly impact reaction rates and selectivities. For instance, the introduction of an ortho-boron group in triphenylphosphine (B44618) was found to enhance the rate of alkylation at the phosphorus center. rsc.orgrsc.org While the electronic effect of an ethyl group is different from a boryl group, these findings highlight the principle of tuning reactivity through ortho-substitution.

Future development in this area is likely to focus on the synthesis of chiral analogues of this compound for applications in asymmetric catalysis. Furthermore, the incorporation of this phosphine moiety into more complex, multidentate ligand scaffolds could lead to catalysts with enhanced stability and novel reactivity. The hemilabile character, where a ligand possesses both a strong and a weak coordinating group, is a promising design strategy. researchgate.net By functionalizing the ethylphenyl ring of this compound, it may be possible to create such hemilabile ligands where the second donor group can reversibly bind to the metal center, influencing the catalytic cycle.

Table 1: Comparison of Ligand Effects in Ruthenium-Catalyzed Hydroformylation of 1-Hexene

| Ligand Type | Example Ligand(s) | Observed Catalytic Activity | Reference(s) |

| Strongly Chelating | (2-dimethylaminophenyl)diphenylphosphine, (2-methylthiophenyl)diphenylphosphine | Poor | core.ac.uk |

| Weakly Chelating | (2-methoxyphenyl)diphenylphosphine | Moderate | core.ac.uk |

| Non-chelating | This compound , (2-methylphenyl)diphenylphosphine | High | core.ac.ukacs.org |

Exploration of Novel Reactivity Modes and Synthetic Transformations

The unique properties of this compound make it a promising candidate for exploring novel reactivity and synthetic transformations beyond traditional cross-coupling reactions. The steric and electronic environment around the phosphorus atom can be harnessed to mediate or catalyze a variety of organic reactions.

Phosphine-catalyzed annulations, such as [4+2] cycloadditions, represent a powerful tool for the synthesis of complex cyclic molecules. researchgate.net The steric bulk of this compound could influence the stereochemical outcome of such reactions. Similarly, in phosphine-catalyzed Michael additions, the nucleophilicity of the phosphine is a key factor. chemrxiv.org The electron-donating nature of the ethyl group in this compound is expected to enhance its nucleophilicity compared to triphenylphosphine, potentially leading to higher catalytic efficiency.

The development of bifunctional phosphines, where the ligand itself participates in the reaction mechanism, is a growing area of interest. For example, chiral bifunctional phosphines have been successfully employed in promoting double Michael additions. The this compound scaffold could be functionalized to incorporate a secondary reactive site, leading to novel bifunctional catalysts for asymmetric transformations.

Furthermore, the field of photoredox catalysis offers new avenues for C-P bond formation. rsc.org While direct studies involving this compound in this context are limited, the principles of using light to generate reactive intermediates could be applied to develop new methods for the synthesis of its derivatives or for its use in novel photocatalytic cycles.

Table 2: Potential Synthetic Transformations for this compound

| Reaction Type | Potential Role of this compound | Key Influencing Factor |

| [4+2] Annulation | Catalyst | Steric hindrance influencing stereoselectivity |

| Michael Addition | Nucleophilic Catalyst | Enhanced nucleophilicity from the ethyl group |

| Asymmetric Catalysis | Chiral Ligand Precursor | Introduction of chirality on the phosphine or backbone |

| Photoredox Catalysis | Ligand/Catalyst | Redox properties and stability under irradiation |

Integration into Materials Science and Functional Systems Research

The application of phosphine compounds extends beyond catalysis into the realm of materials science. Phosphine oxides, the oxidized form of phosphines, have garnered attention for their utility in various functional materials. The synthesis of aryldiphenylphosphine oxides can be achieved through the quaternization of tertiary diphenylphosphines followed by a Wittig-type reaction. nih.gov This suggests a pathway to derivatives of this compound oxide.

Phosphine oxides are known to be effective flame retardants for polymers such as epoxy resins. semanticscholar.org The incorporation of this compound oxide into polymer matrices could enhance their fire resistance. The bulky ethylphenyl group might also influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Furthermore, functionalized phosphine oxides can act as extractants for metal ions. For instance, phosphoryl podands, which are acyclic analogues of crown ethers containing phosphoryl groups, have shown promise in the selective extraction of f-block elements. The this compound oxide moiety could be incorporated into such structures to create novel extractants with tailored selectivity.

In the area of functional systems, phosphine-containing polymers are being explored as macromolecular catalysts. acs.org this compound could be polymerized or grafted onto a polymer support. Such polymer-supported catalysts offer advantages in terms of catalyst recovery and recycling. The specific steric and electronic properties of the this compound unit would be imprinted on the catalytic sites of the polymer, potentially leading to unique reactivity and selectivity. Research in polymer chemistry has shown that the nature of the phosphine ligand can influence the morphology of the resulting polymers. chemrxiv.org

Table 3: Potential Applications of this compound Derivatives in Materials Science

| Derivative | Potential Application | Relevant Property |

| This compound Oxide | Flame Retardant | Phosphorus content, thermal stability |

| Functionalized this compound Oxide | Metal Ion Extractant | Coordination ability, selectivity |

| Polymeric this compound | Macromolecular Catalyst | Catalyst recyclability, modified reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.